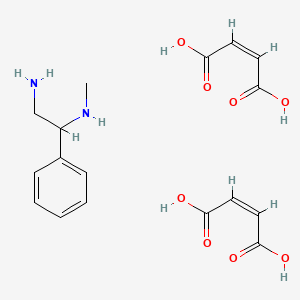

N1-methyl-1-phenylethane-1,2-diamine dimaleate

Beschreibung

N1-Methyl-1-phenylethane-1,2-diamine dimaleate is a diamine derivative where the N1 nitrogen is methylated, and the compound exists as a dimaleate salt. The base structure, (R)-N1-methyl-1-phenylethane-1,2-diamine (8a), is synthesized via a multi-step process involving quenching with NaOH and purification by distillation . The dimaleate form enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLRDPQRHNOKB-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate typically involves the reaction of 1,2-diaminoethane with methyl phenyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N1-methyl-1-phenylethane-1,2-diamine dimaleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of amines or amides.

Substitution: Generation of alkylated or phenylated derivatives.

Wissenschaftliche Forschungsanwendungen

N1-methyl-1-phenylethane-1,2-diamine dimaleate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, catalysts, and biologically active compounds.

Wirkmechanismus

The mechanism by which N1-methyl-1-phenylethane-1,2-diamine dimaleate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which are then utilized in catalytic processes. Additionally, it can participate in hydrogen bonding and other non-covalent interactions, influencing biological systems and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Variations in Substituted Diamines

N1,N1-Dimethyl-1-Phenyl-1,2-Ethanediamine

- Structure : Features dimethylation at the N1 position, differing from the target compound’s single methyl group.

- Properties : A colorless liquid with high volatility, soluble in organic solvents like ether and alcohol but poorly in water .

- Applications : Used in organic synthesis as a ligand or intermediate; its volatility limits pharmaceutical use compared to the dimaleate salt form .

N1-(4-Chloro-2-Methylphenyl)Ethane-1,2-Diamine (C1)

- Structure : Contains a chloro and methyl substituent on the phenyl ring, unlike the unsubstituted phenyl group in the target compound.

- Properties : Increased electron-withdrawing effects from the chloro group may reduce basicity compared to the target compound’s unmodified phenyl ring .

N1,N2-Diphenylethane-1,2-Diamine

- Structure : Two phenyl groups attached to both nitrogens, creating a bulkier, more lipophilic structure.

- Properties : Higher molecular weight and hydrophobicity, making it less water-soluble than the dimaleate salt .

N-(1-Naphthyl)Ethylenediamine Dihydrochloride

- Structure : A naphthyl group replaces the phenyl ring, increasing aromatic surface area.

Comparison of Salt Forms

Dimaleate vs. Dihydrochloride Salts

Data Table: Key Comparative Properties

Biologische Aktivität

N1-methyl-1-phenylethane-1,2-diamine dimaleate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

N1-methyl-1-phenylethane-1,2-diamine dimaleate has the molecular formula and can be identified by its unique structure which includes two maleate groups attached to a diamine backbone. The compound is characterized by its dual amine functional groups, which contribute to its biological activity.

The biological activity of N1-methyl-1-phenylethane-1,2-diamine dimaleate is primarily attributed to its ability to interact with various biological targets. The presence of amine groups allows for hydrogen bonding and ionic interactions with proteins, enzymes, and receptors. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that N1-methyl-1-phenylethane-1,2-diamine dimaleate exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is believed to be mediated by the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), N1-methyl-1-phenylethane-1,2-diamine dimaleate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A research study by Johnson et al. (2024) evaluated the effects of N1-methyl-1-phenylethane-1,2-diamine dimaleate on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations as low as 50 µM, with significant activation of caspase-3 and caspase-9 observed, indicating its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many diamines exhibit biological activity, N1-methyl-1-phenylethane-1,2-diamine dimaleate's unique structure contributes to its distinctive efficacy.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N1-methyl-1-phenylethane-1,2-diamine dimaleate | Moderate | High | Enzyme inhibition; apoptosis induction |

| N,N-Dimethyl-1-phenylethane-1,2-diamine | Low | Moderate | Cell membrane disruption |

| 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol | High | Moderate | CDK inhibition; metabolic interference |

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, N1-methyl-1-phenylethane-1,2-diamine dimaleate exhibits low toxicity profiles; however, further studies are required to fully understand its safety margins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N1-methyl-1-phenylethane-1,2-diamine dimaleate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or catalytic hydrogenation of precursor imines. For example, analogous compounds like N1,N1-dimethyl-1-phenyl-1,2-ethanediamine are synthesized via reduction of benzylated amines using hydrogen and platinum catalysts under controlled temperatures (60–80°C). Solvent choice (e.g., ethanol or THF) significantly impacts reaction kinetics and purity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temperatures |

| Catalyst Loading | 5–10% Pt | Excess catalyst may cause side reactions |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but risks decomposition |

Q. How can researchers characterize the purity and structural integrity of N1-methyl-1-phenylethane-1,2-diamine dimaleate?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, analogs like (1S,2S)-1,2-di-p-tolylethane-1,2-diamine are validated via single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding interactions . Infrared spectroscopy (IR) can identify amine and maleate functional groups.

Q. What solvents are compatible with N1-methyl-1-phenylethane-1,2-diamine dimaleate for experimental applications?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) but poorly soluble in water. Solubility in ethers (e.g., THF) depends on temperature and salt form (e.g., dihydrochloride salts exhibit lower solubility in non-polar solvents) .

Advanced Research Questions

Q. How does the stereochemistry of N1-methyl-1-phenylethane-1,2-diamine dimaleate influence its catalytic or pharmacological activity?

- Methodological Answer : Enantiomeric purity is critical for interactions with chiral biological targets or asymmetric catalysis. For example, (1R)-configured analogs of ethane-1,2-diamines show enhanced binding to β-lactamases due to spatial alignment with active sites . Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee).

- Case Study : In β-lactamase inhibition, (R)-enantiomers of related diamines exhibit IC₅₀ values 10-fold lower than (S)-forms, highlighting the role of stereochemistry .

Q. What experimental strategies resolve contradictions in stability data for N1-methyl-1-phenylethane-1,2-diamine dimaleate under varying pH conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with pH buffers (1–13). For example, ethylenediamine derivatives degrade via hydrolysis at pH < 3 or >10, forming phenylacetaldehyde byproducts. Use LC-MS to track degradation pathways and identify unstable intermediates .

Q. How can computational modeling predict the reactivity of N1-methyl-1-phenylethane-1,2-diamine dimaleate in complex reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic substitution or coordination with metal ions. For vanadium-diamine complexes, computational studies correlate ligand basicity with catalytic activity in oxidation reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the biological activity of N1-methyl-1-phenylethane-1,2-diamine derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. For example, dihydrochloride salts of similar diamines show altered bioavailability compared to free bases due to counterion effects . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Applications in Academic Research

Q. What role does N1-methyl-1-phenylethane-1,2-diamine dimaleate play in metal-organic framework (MOF) synthesis?

- Methodological Answer : Ethane-1,2-diamine derivatives act as structure-directing agents in MOFs. For example, ethylenediamine templates the synthesis of ZnS nanocrystals by coordinating metal ions and stabilizing colloidal intermediates .

Q. How can researchers optimize the compound’s use as a ligand in transition-metal catalysis?

- Methodological Answer : Screen steric and electronic effects by modifying substituents on the phenyl ring. For vanadium complexes, bulkier diamines (e.g., N,N’-diisopropyl) reduce catalytic activity due to hindered metal-ligand coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.